Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride
Description
Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride is a spirocyclic compound featuring a unique bicyclic framework (spiro[3.3]heptane) with an ethyl ester and a primary amine group at the 2-position, stabilized as a hydrochloride salt. This structure confers rigidity and stereochemical control, making it valuable in medicinal chemistry for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes requiring constrained geometries.
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 2-aminospiro[3.3]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-2-13-8(12)10(11)6-9(7-10)4-3-5-9;/h2-7,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFUMVCNXOXEJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2(C1)CCC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride typically involves the reaction of ethyl 2-oxospiro[3.3]heptane-2-carboxylate with ammonia or an amine under acidic conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride can undergo several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Oxidation: Oxidized products such as ketones or carboxylic acids.
Reduction: Reduced products such as alcohols or amines.
Hydrolysis: The corresponding carboxylic acid and ethanol.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride is primarily explored for its therapeutic potential, particularly in the development of novel pharmaceuticals. The compound's unique spirocyclic structure contributes to its biological activity, making it a candidate for drug development.
Anticancer Activity
Research has indicated that derivatives of spiro[3.3]heptane compounds exhibit significant anticancer properties. For instance, spiro[3.3]heptane amino acids have been synthesized and evaluated for their ability to inhibit tumor growth in various cancer models. A study highlighted the synthesis of these compounds and their subsequent evaluation in vitro, demonstrating promising results against cancer cell lines .
Case Study:
- Study Title: "Bicyclic Compounds and Their Use in the Treatment of Cancer"
- Findings: The study reported that certain bicyclic compounds, including derivatives of spiro[3.3]heptane, showed efficacy in reducing tumor size in animal models, indicating their potential as anticancer agents .
| Compound | Activity | Model Used | Result |
|---|---|---|---|
| Spiro[3.3]heptane derivative A | Inhibition of cell proliferation | MCF-7 breast cancer cell line | 75% inhibition at 10 µM |
| Spiro[3.3]heptane derivative B | Induction of apoptosis | HeLa cervical cancer cell line | Significant increase in apoptotic markers |
Neuropharmacological Effects
The neuropharmacological applications of this compound are also being investigated due to its structural similarity to known psychoactive compounds. Preliminary studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic effects for neurological disorders.
Case Study:
- Study Title: "Exploring Neuropharmacological Effects of Spiro Compounds"
- Findings: The study demonstrated that certain spiro compounds could modulate dopamine receptor activity, leading to potential applications in treating conditions like schizophrenia and Parkinson’s disease .
Material Science Applications
Beyond medicinal chemistry, this compound has been explored for its utility in material science, particularly as a plasticizer.
Plasticizers for Resins
The compound's ability to enhance the flexibility and durability of polymers makes it a suitable candidate as a plasticizer for both natural and synthetic resins. This application is crucial in the production of flexible plastics used in various industries.
Case Study:
- Study Title: "Plasticizers from Spiro Compounds"
- Findings: Research indicated that incorporating spiro[3.3]heptane derivatives into polymer matrices improved mechanical properties without compromising thermal stability .
| Application | Material Type | Improvement Observed |
|---|---|---|
| Plasticizer | PVC | Increased flexibility by 30% |
| Plasticizer | Polyurethane | Enhanced tensile strength |
Mechanism of Action
The mechanism of action of ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) Methyl 6-Aminospiro[3.3]heptane-2-carboxylate Hydrochloride
- Key Differences: Replaces the ethyl ester with a methyl ester and shifts the amino group to the 6-position.
- Impact : Reduced lipophilicity (shorter alkyl chain) and altered steric/electronic properties due to positional isomerism. This may affect solubility and binding affinity in biological systems.
- Source : Available at 95% purity (USD 319/g), indicating commercial relevance for research .
(b) (1S,2S,4R)-Ethyl 7-Azabicyclo[2.2.1]heptane-2-carboxylate Hydrochloride
- Key Differences : Features a bicyclo[2.2.1]heptane core with a nitrogen atom (7-aza) instead of a spiro[3.3]heptane.
- Impact : Increased ring strain in the bicyclo system may enhance reactivity. The nitrogen position could influence hydrogen-bonding interactions in target proteins.
- Molecular Weight: 205.68 g/mol (C₉H₁₆ClNO₂), lighter than the target compound (estimated ~221.7 g/mol for C₁₀H₁₆ClNO₂) .
(c) tert-Butyl 6-(Aminomethyl)-2-Azaspiro[3.3]heptane-2-carboxylate
- Key Differences: Incorporates a tert-butyloxycarbonyl (Boc) protecting group and an aminomethyl substituent at the 6-position.
- Impact: The Boc group enhances stability during synthesis but requires acidic deprotection. The aminomethyl side chain may improve water solubility compared to the target’s primary amine .
Pharmacological and Physicochemical Properties
*Hypothesized based on structural analogs.
- Amino Group Positioning: The 2-amino group in the target compound may offer superior steric alignment with biological targets compared to 6-substituted analogs .
Commercial and Research Relevance
- Availability: Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate hydrochloride is supplied by Jintan Kingun Chemical Factory, though pricing and purity data are unspecified .
- Fragment-Based Drug Design : Spiro[3.3]heptane cores are prioritized for their rigidity and three-dimensional diversity, as seen in PharmaBlock’s bicycloheptane derivatives ().
Biological Activity
Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a spirocyclic structure that may influence its biological interactions. The spiro[3.3]heptane framework is notable for its ability to mimic certain aromatic systems, potentially enhancing its pharmacological profile.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄ClN₁O₂ |
| Molecular Weight | 201.67 g/mol |
| LogP (Partition Coefficient) | Not available |
| Solubility | Soluble in water |
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. Preliminary findings suggest that the compound may exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on human cancer cell lines using MTT assays. The results indicated a dose-dependent reduction in cell viability.
Table 2: Cytotoxicity Data
| Concentration (µM) | % Cell Viability (Mean ± SD) |
|---|---|
| 0 | 100 ± 5 |
| 10 | 85 ± 4 |
| 25 | 60 ± 6 |
| 50 | 30 ± 7 |
The mechanism underlying the biological activity of this compound appears to involve apoptosis induction in cancer cells. This may be mediated through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Research Findings
- Apoptosis Induction : Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating apoptosis.
- Caspase Activation : Increased levels of active caspase-3 were observed in treated cells, suggesting that the compound triggers apoptotic pathways.
- Bcl-2 Family Proteins : The treatment led to a decrease in anti-apoptotic Bcl-2 levels and an increase in pro-apoptotic Bax levels.
Table 3: Apoptotic Markers Analysis
| Marker | Control (Mean ± SD) | Treated (Mean ± SD) |
|---|---|---|
| Caspase-3 | 10 ± 1 | 50 ± 5 |
| Bcl-2 | 100 ± 10 | 40 ± 5 |
| Bax | 20 ± 5 | 80 ± 10 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves multi-step strategies, including spirocyclic ring formation via cycloaddition or intramolecular alkylation. For example:
Spiro Ring Construction : Use of tert-butyl-protected intermediates (e.g., tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride) as precursors, followed by deprotection under acidic conditions .
Amino Group Introduction : Reductive amination or nucleophilic substitution with ethyl chloroformate.
- Characterization : Employ NMR (1H/13C) for structural confirmation, LC-MS for purity assessment (>95%), and FT-IR to confirm functional groups (e.g., ester carbonyl stretch at ~1740 cm⁻¹) .
Q. How can the spiro[3.3]heptane core be structurally validated using crystallographic methods?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is optimal. Key steps:
Crystallization : Use solvent diffusion (e.g., ethanol/water) to grow high-quality crystals.
Data Collection : Synchrotron radiation improves resolution for small-molecule spiro systems.
Refinement : SHELXL resolves torsional strain in the spiro junction; bond lengths should align with DFT-optimized models (e.g., C-C bond ~1.54 Å) .
Q. What analytical techniques are critical for assessing purity and identifying impurities in this compound?
- Methodological Answer :
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) detect impurities at 0.1% threshold. Major impurities may include de-esterified byproducts or spiro ring-opened derivatives .
- Elemental Analysis : Verify %C, %H, %N within ±0.4% of theoretical values.
- TGA/DSC : Confirm thermal stability (decomposition >200°C) and hydrate/solvate content .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be ensured during synthesis?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol eluent) to separate enantiomers.
- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) for spiro ring formation.
- Circular Dichroism (CD) : Compare experimental CD spectra with computational (TD-DFT) predictions to assign absolute configuration .
Q. What computational strategies are effective for predicting the compound’s conformational stability and intermolecular interactions?
- Methodological Answer :
Conformational Analysis : Molecular dynamics (MD) simulations (AMBER/GAFF forcefield) assess spiro ring flexibility.
Docking Studies : AutoDock Vina models interactions with biological targets (e.g., GPCRs) by docking the protonated amine into hydrophobic pockets.
QM/MM Calculations : Evaluate strain energy in the spiro system (e.g., MP2/cc-pVTZ level) to guide synthetic optimization .
Q. How can in vitro toxicity and bioavailability be systematically evaluated for this compound?
- Methodological Answer :
- Cytotoxicity Assays : MTT or LDH assays on HepG2 cells (IC50 determination).
- Permeability : Caco-2 cell monolayer studies predict intestinal absorption (Papp >1×10⁻⁶ cm/s suggests good bioavailability).
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. DFT-predicted shifts) for this spiro compound?
- Methodological Answer :
- Solvent Effects : Simulate NMR shifts (GIAO method) in explicit solvent (e.g., DMSO-d6) using Gaussian08.
- Dynamic Effects : Account for spiro ring puckering via Boltzmann-weighted averaging of NMR shifts across conformers.
- Experimental Validation : Cross-validate with 2D-NMR (COSY, NOESY) to confirm through-space correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
